Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)-

Description

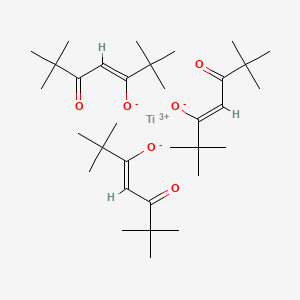

Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- (commonly abbreviated as Ti(TMHD)₃), is a titanium(III) β-diketonate complex. The compound features a titanium center coordinated by three bidentate TMHD ligands (2,2,6,6-tetramethyl-3,5-heptanedionato), resulting in an octahedral geometry (OC-6-11 configuration). This complex is notable for its high thermal stability and solubility in organic solvents, making it suitable for applications in chemical vapor deposition (CVD) and materials synthesis . Its molecular formula is C₃₃H₅₇O₆Ti, with a molecular weight of approximately 622.67 g/mol (exact value varies slightly based on isotopic composition).

Properties

IUPAC Name |

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPYHXXIXZMGL-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ti+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ti+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57O6Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- typically involves the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction can be represented as follows:

TiCl4+3C11H20O2→Ti(C11H19O2)3+3HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower oxidation state titanium complexes.

Scientific Research Applications

Catalytic Applications

1. Metal-Organic Chemical Vapor Deposition (MOCVD)

Titanium complexes are often utilized as precursors in MOCVD processes for the fabrication of thin films and nanostructures. The compound can effectively decompose to form titanium oxide layers essential for semiconductor and photovoltaic applications. Research indicates that titanium complexes can enhance the deposition rate and improve the quality of the resulting films .

2. Catalysis in Organic Synthesis

Titanium tris(2,2,6,6-tetramethyl-3,5-heptanedionato) has been investigated for its catalytic properties in various organic reactions. It serves as a catalyst for reactions such as:

- Diels-Alder reactions : Facilitating cycloaddition processes.

- Hydrogenation reactions : Acting as a non-precious metal catalyst for selective hydrogenation of olefins .

These catalytic properties make it valuable in synthetic organic chemistry and industrial applications.

Materials Science Applications

1. Photocatalysis

Recent studies have highlighted the potential of titanium-based metal-organic frameworks (MOFs) incorporating this compound for photocatalytic applications. These MOFs can be engineered to enhance light absorption and charge separation efficiency, making them suitable for environmental remediation and solar energy conversion .

2. Nanomaterials Development

The compound's unique structure allows it to be integrated into nanomaterials for various applications. For instance, titanium oxide nanoparticles doped with this complex have shown improved photocatalytic activity under visible light irradiation. This is significant for developing advanced materials for environmental cleanup and energy harvesting .

Biological Applications

1. Anticancer Activity

Research has explored the use of titanium complexes as potential anticancer agents. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways . The interaction of titanium complexes with biological molecules has been a focus of investigation to understand their therapeutic potential.

2. Drug Delivery Systems

The ability of titanium complexes to form stable coordination compounds makes them promising candidates for drug delivery systems. They can be designed to release therapeutic agents in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism by which Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- exerts its effects involves the coordination of the titanium center with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

β-Diketonate complexes are widely studied for their structural diversity and utility in catalysis, materials science, and coordination chemistry. Below is a detailed comparison of Ti(TMHD)₃ with analogous complexes:

Structural and Molecular Comparisons

Key Observations :

- Oxidation State : Ti(TMHD)₃ is a rare example of a stable titanium(III) β-diketonate, whereas most transition metal analogs (e.g., Hf(TMHD)₄) adopt +4 oxidation states for enhanced stability .

- Coordination Geometry : While Ti(TMHD)₃ and other +3 metal complexes (In, La, Ho) exhibit octahedral geometry, Hf(TMHD)₄ adopts an 8-coordinate structure due to hafnium’s larger ionic radius and higher oxidation state .

Thermal and Physical Properties

Key Observations :

- Ti(TMHD)₃ exhibits superior thermal stability compared to its oxo derivative (Ti(O)(TMHD)₂), which melts at 120–124°C . This stability is critical for high-temperature CVD processes.

- Adducts like La(TMHD)₃-tetraglyme show reduced thermal stability due to solvent dissociation at elevated temperatures .

Key Observations :

- Volatility : Fluorinated analogs like Eu(FOD)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium) exhibit higher volatility than Ti(TMHD)₃, making them preferable for atomic layer deposition (ALD) .

- Optical Properties : Lanthanide TMHD complexes (e.g., Ho(TMHD)₃) are used in luminescent materials due to their sharp f-f transitions, whereas Ti(TMHD)₃ is primarily a precursor for oxide materials .

Biological Activity

Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, commonly referred to as Titanium(TMHD)₃, is a coordination compound that exhibits significant biological activity. This article delves into its chemical properties, biological applications, and relevant studies highlighting its efficacy and potential uses.

- Molecular Formula : C₃₃H₆₀O₆Ti

- Molecular Weight : 600.704 g/mol

- CAS Number : 181418-64-4

- Appearance : Purple to black crystalline solid

- Boiling Point : 75 °C (0.1 mmHg)

- Solubility : Hygroscopic

Biological Activity Overview

Titanium(TMHD)₃ is primarily known for its catalytic properties and interactions with biological systems. Its biological activities can be categorized into the following areas:

- Antibacterial Activity :

- Catalytic Functions in Biological Reactions :

- Metal Ion Interaction :

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the antibacterial properties of titanium complexes similar to Titanium(TMHD)₃. The research found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Case Study 2: Catalytic Applications

Research conducted by Yan et al. (2009) explored the use of titanium complexes in metal-organic chemical vapor deposition (MOCVD). Their findings indicated that Titanium(TMHD)₃ can effectively catalyze the deposition of titanium oxide films, which are crucial for various electronic applications .

Case Study 3: Metal Ion Complexation

A comprehensive study on metal ion interactions revealed that Titanium(TMHD)₃ forms stable complexes with several metal ions. This property is particularly useful in developing targeted drug delivery systems where metal-based drugs are delivered specifically to cancer cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₆₀O₆Ti |

| Molecular Weight | 600.704 g/mol |

| CAS Number | 181418-64-4 |

| Appearance | Purple to black crystalline |

| Boiling Point | 75 °C (0.1 mmHg) |

| Solubility | Hygroscopic |

| Application Area | Description |

|---|---|

| Antibacterial Activity | Effective against various bacteria |

| Catalytic Functions | Facilitates organic reactions |

| Metal Ion Interaction | Forms complexes for drug delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.